
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of quinazolinone derivatives, known for their broad spectrum of biological activities. This specific compound has been synthesized and studied for its potential applications in various fields, excluding drug use, dosage, and side effects as per the requirements.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions, starting from basic aromatic compounds or acids, proceeding through cyclization, and often requiring specific conditions for the addition of various functional groups. While the specific synthesis pathway for the compound was not detailed in the available literature, similar compounds have been synthesized using methods such as the condensation of anthranilic acid derivatives, cyclization, and subsequent modifications to add specific substituents (Saravanan, Alagarsamy, & Prakash, 2015).
科学的研究の応用
Antibacterial Agents
Compounds with a structure similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide have been investigated for their potent antibacterial activities. For example, fluorinated quinolones and quinazolines have shown significant antibacterial potency against a range of Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating bacterial infections (Kuramoto et al., 2003).
Anticancer Agents
Research into quinazolinone derivatives has revealed promising anticancer activities. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for antitumor activities against various human cancer cell lines, showing moderate to high levels of inhibitory activities (Fang et al., 2016). This suggests the potential of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide in cancer research.
Interaction Studies with Biological Molecules
The interactions between fluorinated dihydroquinazoline derivatives and human serum albumin (HSA) have been studied, providing insights into how these compounds may interact with biological molecules. The studies revealed that these compounds can bind to HSA, inducing conformational and secondary structure changes through a static quenching mechanism, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug molecules (Wang et al., 2016).
Novel Synthetic Approaches
Research into the synthesis of related compounds provides valuable insights into novel synthetic methods that can be applied to the development of new drugs. For instance, the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones via a photoreaction of 5-fluoro-1,3-dimethyluracil with 1-methoxynaphthalenes demonstrates innovative approaches to creating complex molecules with potential biological activity (Seki et al., 2008).
Fluorescence and Imaging Studies
Compounds structurally similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide have been explored for their applications in fluorescence and imaging. For instance, europium(III) complexes have been designed as fluorescent pH probes, which can be utilized in monitoring pH changes in biological systems, demonstrating the potential for such compounds in imaging and diagnostic applications (Zhang et al., 2011).
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRJMVSFDGVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


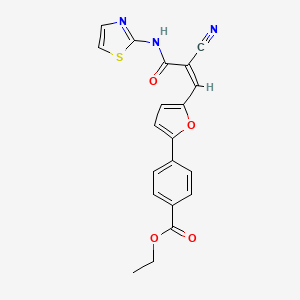
![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
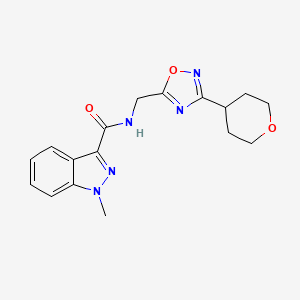
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
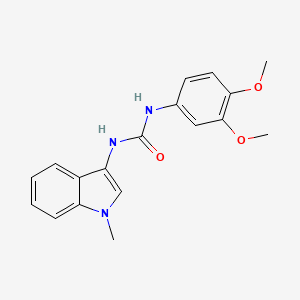
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)
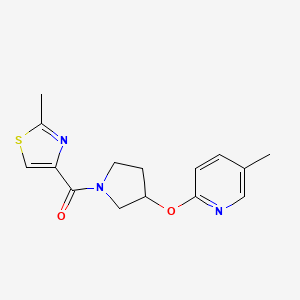

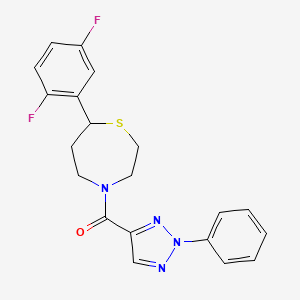
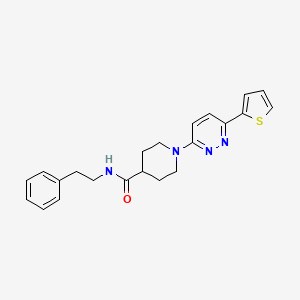
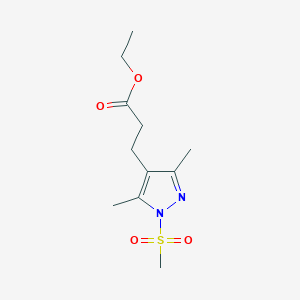
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)